2-Isopropoxy-5-methylbenzaldehyde 2-Isopropoxy-5-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 610797-22-3
VCID: VC2272876
InChI: InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-8H,1-3H3
SMILES: CC1=CC(=C(C=C1)OC(C)C)C=O
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

2-Isopropoxy-5-methylbenzaldehyde

CAS No.: 610797-22-3

Cat. No.: VC2272876

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropoxy-5-methylbenzaldehyde - 610797-22-3

CAS No. 610797-22-3
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 5-methyl-2-propan-2-yloxybenzaldehyde
Standard InChI InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-8H,1-3H3
Standard InChI Key JEDRISFAJMTQLC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC(C)C)C=O
Canonical SMILES CC1=CC(=C(C=C1)OC(C)C)C=O

2-Isopropoxy-5-methylbenzaldehyde is an organic compound belonging to the family of aromatic aldehydes. It is characterized by its molecular formula C₁₁H₁₄O₂ and a molecular weight of approximately 178.23 g/mol. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 2-Isopropoxy-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.

ReagentsConditions
5-Methyl-2-hydroxybenzaldehyde, Isopropyl bromide, Potassium carbonateReflux in acetone

Chemical Reactions

2-Isopropoxy-5-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Reaction TypeReagentsProducts
OxidationPotassium permanganate, Chromium trioxideCarboxylic acid
ReductionSodium borohydride, Lithium aluminum hydrideAlcohol
SubstitutionNucleophilic reagentsSubstituted compounds

Applications in Scientific Research

2-Isopropoxy-5-methylbenzaldehyde has diverse applications in scientific research:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Pharmaceutical Development: This compound is used in the development of new drugs, particularly those targeting specific molecular pathways.

  • Material Science: It is utilized in the creation of novel materials with unique properties, such as polymers and resins.

Biological Activity

Research indicates that 2-Isopropoxy-5-methylbenzaldehyde may exhibit several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's ability to interact with specific biomolecules, such as enzymes and receptors, is crucial for its biological activity.

Biological ActivityPotential Effects
Antimicrobial ActivityInhibition of microbial growth
Anti-inflammatory EffectsModulation of inflammatory pathways
Anticancer PropertiesInhibition of cancer cell growth

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator